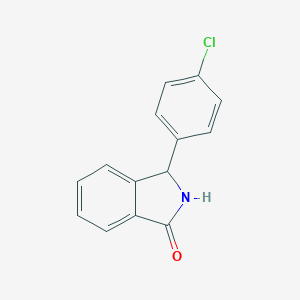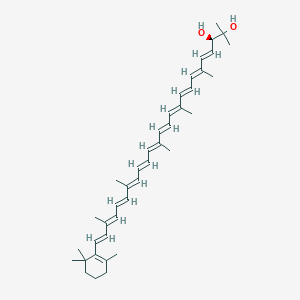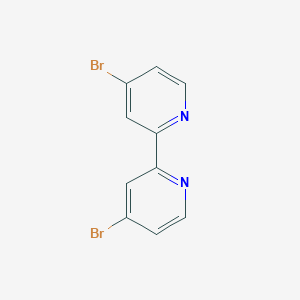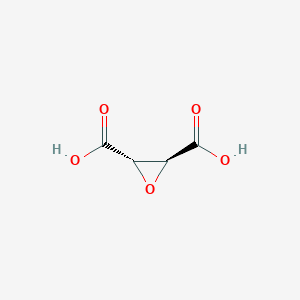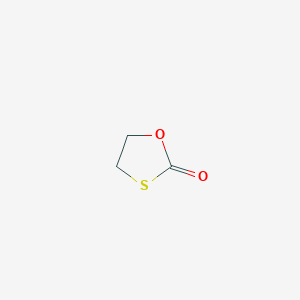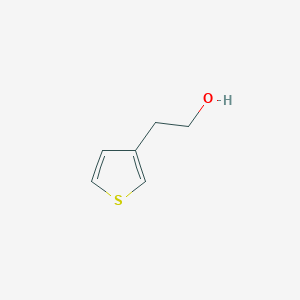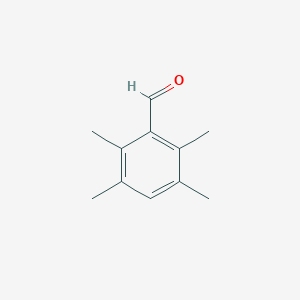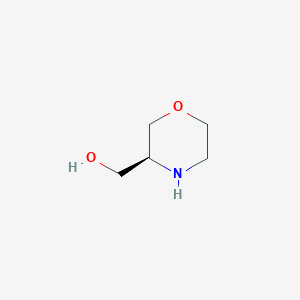
Cyclopenta-1,3-diene;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-1,3-diene;iron(2+) is an organometallic compound with the formula Fe(C₅H₅)₂. It consists of two cyclopentadienyl rings sandwiching a central iron atom. This compound is notable for its stability and unique “sandwich” structure, which has made it a subject of extensive study in organometallic chemistry. Discovered in the early 1950s, ferrocene’s stability and aromatic properties have paved the way for significant advancements in the field .
作用机制
Target of Action
Ferrocene and its derivatives primarily target Glutathione Peroxidase 4 (GPX4) , a key enzyme in cancer cells undergoing the epithelial–mesenchymal transition . GPX4 is the only peroxidase in mammals capable of reducing lipid hydroperoxides . When GPX4 function is impaired, lipid peroxidation causes ferroptosis, a tumor-suppressive process . Moreover, blocking GPX4 function or decreasing the protein level of GPX4 can suppress tumor growth .
Mode of Action
Ferrocene interacts with its targets in a unique way. It serves a dual role: it maintains the inhibition capacity of certain molecules with GPX4 and also acts as a Reactive Oxygen Species (ROS) producer . This ROS-inducing ability enhances the vulnerability to ferroptosis of cancer cells, thereby attenuating tumor growth .
Biochemical Pathways
Ferrocene affects the ferroptosis-related signaling pathways and cell phenotypes, including folate metabolism, the AGE-RAGE signaling pathway in diabetic composites, negative regulation of lipid storage, and mesenchymal migration . The induction of ferroptosis, an iron-dependent form of regulated cell death driven by an overload of lipid peroxides in cellular membranes, occurs after treatment with Ferrocene .
Pharmacokinetics
Ferrocene is an orange crystalline solid at room temperature with excellent chemical and thermal stability .
Result of Action
The molecular and cellular effects of Ferrocene’s action are significant. It induces ferroptosis, a form of programmed cell death, in cancer cells . This is achieved by increasing cellular reactive oxygen species (ROS) and lipid peroxidation (LPO) . The ROS-related bioactivity assays highlight the ROS-inducing ability of Ferrocene at the molecular level and their ferroptosis enhancement at the cellular level .
Action Environment
The electrochemical properties of Ferrocene have been found to be influenced by several factors including the ferrocene positions in different environments and applied potentials, the distance between adjacent ferrocene units, and the interactions between the redox moieties and the functionalized electrode . These environmental factors can influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Ferrocene and its derivatives have been synthesized and characterized by various methods . The biochemical properties of ferrocene are largely determined by its unique molecular structure, which includes a central iron atom sandwiched between two cyclopentadienyl rings . This structure gives ferrocene and its derivatives a range of interesting properties, including the ability to participate in electron transfer reactions .
Cellular Effects
For example, some ferrocene derivatives have been found to exhibit anticancer activity .
Molecular Mechanism
It is known that the unique structure of ferrocene, including its central iron atom and two cyclopentadienyl rings, allows it to participate in a range of chemical reactions .
Temporal Effects in Laboratory Settings
The effects of ferrocene and its derivatives can change over time in laboratory settings. For example, the yield of ferrocenyl derivatives can vary between 35 and 98% when synthesized via the Suzuki cross-coupling reaction .
Dosage Effects in Animal Models
It is known that some ferrocene derivatives have shown promise as potential anticancer agents .
Metabolic Pathways
Ferrocene’s ability to participate in electron transfer reactions suggests that it may interact with various enzymes and cofactors .
Transport and Distribution
Given ferrocene’s unique structure and properties, it is likely that it interacts with a range of transporters and binding proteins .
Subcellular Localization
Given its unique structure and properties, it is likely that ferrocene interacts with various cellular compartments and organelles .
准备方法
Synthetic Routes and Reaction Conditions: Cyclopenta-1,3-diene;iron(2+) can be synthesized through the reaction of sodium cyclopentadienide with iron(II) chloride. The process involves the following steps:
Preparation of Cyclopentadienyl Anion: Cyclopentadiene is treated with a strong base like sodium hydride to form the cyclopentadienyl anion.
Formation of Cyclopenta-1,3-diene;iron(2+): The cyclopentadienyl anion is then reacted with iron(II) chloride to produce ferrocene.
Industrial Production Methods: In industrial settings, ferrocene is produced by mixing iron(II) ethoxide with cyclopentadiene. This method is preferred due to its efficiency and scalability .
化学反应分析
Cyclopenta-1,3-diene;iron(2+) undergoes various reactions typical of aromatic compounds:
Substitution Reactions: Similar to benzene, ferrocene undergoes electrophilic aromatic substitution reactions.
Reduction: Cyclopenta-1,3-diene;iron(2+) can be reduced back from the ferrocenium cation under appropriate conditions.
Major Products:
Acetylferrocene: Formed through the acetylation of ferrocene.
Ferrocenium Cation: Formed through the oxidation of ferrocene.
科学研究应用
Cyclopenta-1,3-diene;iron(2+) and its derivatives have found applications across various scientific fields:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and hydrogenation.
Biology and Medicine: Cyclopenta-1,3-diene;iron(2+) derivatives are being explored for their potential as anticancer, antiviral, and antimicrobial agents.
Electrochemistry: Cyclopenta-1,3-diene;iron(2+)-based compounds are used in the development of electrocatalysts due to their excellent redox properties.
相似化合物的比较
Cyclopenta-1,3-diene;iron(2+) is part of a broader class of compounds known as metallocenes. Similar compounds include:
- Nickelocene (Ni(C₅H₅)₂)
- Cobaltocene (Co(C₅H₅)₂)
- Chromocene (Cr(C₅H₅)₂)
Uniqueness of Cyclopenta-1,3-diene;iron(2+):
- Stability: Cyclopenta-1,3-diene;iron(2+) is remarkably stable compared to its analogues, resisting decomposition at high temperatures and in the presence of strong bases .
- Redox Properties: The reversible redox couple of ferrocene/ferrocenium is highly stable, making it unique among metallocenes .
Cyclopenta-1,3-diene;iron(2+)’s unique properties and versatility make it a compound of significant interest in both academic research and industrial applications.
属性
CAS 编号 |
102-54-5 |
|---|---|
分子式 |
C10H2Fe-8 |
分子量 |
177.97 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;iron(2+) |
InChI |
InChI=1S/2C5H.Fe/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2 |
InChI 键 |
NHMCPAQVYGMWBQ-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Fe+2] |
规范 SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2] |
沸点 |
480 °F at 760 mmHg (NTP, 1992) 249 °C 480 °F |
颜色/形态 |
Orange, crystalline solid Orange needles from methanol or ethanol |
熔点 |
343 to 345 °F (sublimes) (NTP, 1992) 173-174 °C 173 °C 343 °F |
Key on ui other cas no. |
102-54-5 |
物理描述 |
Ferrocene appears as orange crystalline solid or orange-yellow powder. Sublimes above 212 °F. Camphor odor. (NTP, 1992) Orange, crystalline solid with a camphor-like odor; [NIOSH] ORANGE CRYSTALS WITH CHARACTERISTIC ODOUR. Orange, crystalline solid or orange-yellow powder with a camphor-like odor. Orange, crystalline solid with a camphor-like odor. |
Pictograms |
Flammable; Irritant; Environmental Hazard |
保质期 |
Unusually stable |
溶解度 |
less than 0.1 mg/mL at 70 °F (NTP, 1992) Slightly sol in petroleum ether Dissolves in dilute nitric and concentrated sulfuric acids; sol in alcohol, ether; practically insoluble in ... 10% sodium hydroxide, and concentrated boiling hydrochloric acid. Solubility at 25 °C: 19 g/100 g benzene; 10 g/100 g catalytically cracked gasoline; 9 g/100 g straight run gasoline; 6 g/100 g jet fuel (jp-4); and 5 g/100 g diesel fuel. 20 mg/mL in 2-methoxyethanol; 7 mg/ml in ethanol <0.1 mg/mL in water Solubility in water: none Insoluble |
同义词 |
Bis(cyclopentadienyl)iron; Bis(η-cyclopentadienyl)iron; Bis(η5-cyclopentadienyl)iron; Catane TM; Di-2,4-cyclopentadien-1-yliron; Di-π-cyclopentadienyl Iron; Dicyclopentadienyliron; Ferrotsen; Iron Bis(cyclopentadienide); Iron Dicyclopentadienyl; bis( |
蒸汽压力 |
0.0066 kPa at 40 °C; 0.34 kPa at 100 °C Vapor pressure, Pa at 40 °C: 4 |
产品来源 |
United States |
Q1: What is the molecular formula and weight of ferrocene?
A1: The molecular formula of ferrocene is Fe(C5H5)2, and its molecular weight is 186.04 g/mol.
Q2: What are some notable spectroscopic features of ferrocene?
A2: Ferrocene exhibits characteristic spectroscopic features: * UV-Vis: Absorbs in the visible region, giving it its characteristic orange color. * IR: Shows distinct bands corresponding to the vibrations of the cyclopentadienyl rings and the iron-carbon bond. * NMR: Exhibits a single peak in the 1H NMR spectrum due to the equivalence of all ten protons on the cyclopentadienyl rings. []
Q3: What makes ferrocene particularly stable for an organometallic compound?
A3: Ferrocene's remarkable stability is attributed to the sandwich structure, where the iron atom is sandwiched between two cyclopentadienyl rings. This arrangement leads to a stable 18-electron configuration for the iron atom and strong bonding interactions between the iron and the rings. []
Q4: How does the incorporation of ferrocene into polymers impact their properties?
A4: Incorporating ferrocene units into polymers introduces redox activity, enabling applications like electrochemically induced derivatization of electrodes. These polymers can be used in molecular recognition, redox sensing, and electrochromic devices. []
Q5: Can you describe an example of how ferrocene is used in materials for specific applications?
A5: Researchers have developed ferrocene-containing polychlorotriphenylmethyl radicals that exhibit strong non-linear optical (NLO) responses. These materials hold promise for applications requiring high NLO responses with good chemical, thermal, and photo-optical stability. []
Q6: What challenges are associated with using ferrocene in aqueous environments, and how can these be addressed?
A6: Ferrocene's low solubility in aqueous solutions poses a challenge for applications like electrochemical biosensors. Encapsulating ferrocene within a chitosan film can overcome this issue by immobilizing the molecules on electrode surfaces while enhancing water compatibility. []
Q7: How does the choice of linker impact the properties of ferrocene-containing polymers?
A7: In ferrocene-containing polymers, the linker between the ferrocene unit and the polymer backbone significantly influences properties. For example, in polyurethane systems, incorporating ferrocene units within the polyether soft segments using specific linkers leads to interesting electrochemical behavior and temperature-dependent ionic conductivity. []
Q8: Can ferrocene derivatives act as catalysts in asymmetric synthesis?
A8: Yes, chiral ferrocene derivatives, such as chiral 2-(1-dimethylaminoethyl)ferrocenecarbaldehyde, can act as effective catalysts in asymmetric alkylation reactions of aldehydes with dialkylzinc reagents. These reactions yield chiral alcohols with high enantiomeric excess. []
Q9: How does the structure of a ferrocene-based ligand influence its catalytic activity?
A9: The structure of a ferrocene-based ligand significantly impacts its coordination behavior and catalytic activity. For example, the specific placement of phosphine and carboxylic acid groups in phosphanyl-ferrocenecarboxylic ligands leads to unique coordination modes and applications in catalysis. []
Q10: How is computational chemistry used to study ferrocene and its derivatives?
A10: Computational methods, like DFT calculations, provide insights into the electronic structure, geometry, and properties of ferrocene derivatives. These methods help elucidate factors like nonplanarity, electron delocalization, and the nature of metal-ligand interactions. []
Q11: How do substituents on the ferrocene ring affect the electrochemical properties of the molecule?
A11: Substituents on the ferrocene ring significantly influence the redox potential. Electron-donating groups generally make ferrocene easier to oxidize, while electron-withdrawing groups make it harder to oxidize. The nature and position of the substituent affect the extent of this influence. [, ]
Q12: How does the length of the alkyl chain in ferrocene conjugates affect their interactions with biomolecules?
A12: The length of the alkyl chain in ferrocene conjugates influences their interactions with biomolecules like human serum albumin. Longer alkyl chains can lead to stronger hydrophobic interactions, impacting the binding affinity and selectivity. []
Q13: What strategies can enhance the stability of ferrocene-based materials under various conditions?
A13: Strategies to improve ferrocene stability include:* Appropriate Linker Selection: Using amide linkers instead of ester linkers enhances the stability of the ferrocenium cation in ferrocene conjugates. []* Encapsulation: Encapsulating ferrocene within a chitosan film or a dendritic shell protects it from degradation and improves stability in aqueous environments. [, ]
Q14: How can ferrocene be used in analytical applications?
A14: Ferrocene derivatives can serve as electrochemical probes in sensing applications. For example, researchers have designed ferrocene probe molecules for detecting specific anions based on changes in their electrochemical properties upon binding. []
Q15: What is the historical significance of ferrocene in organometallic chemistry?
A15: The discovery of ferrocene in the early 1950s revolutionized organometallic chemistry. Its unique sandwich structure and remarkable stability led to the development of a vast array of metallocene compounds with diverse applications. []
Q16: How does the concept of "molecular ball-bearing" apply to ferrocene derivatives in supramolecular chemistry?
A16: The "molecular ball-bearing" property of ferrocene, referring to the free rotation of its cyclopentadienyl rings, is exploited in supramolecular chemistry. It enables ferrocene-based monomers to adopt optimal conformations for forming supramolecular polymers through strong intermolecular interactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


